![molecular formula C22H16FN3O2 B2774826 3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898454-98-3](/img/structure/B2774826.png)
3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
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Description
“3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a chemical compound . It’s a derivative of quinazolinone, which is a class of organic compounds known for their diverse range of biological properties .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, an improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane .Molecular Structure Analysis
The molecular structure of “3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is complex. In a related compound, the two benzene rings are inclined to one another by 43.94 (8)° in molecule A and 55.66 (7)° in molecule B .Scientific Research Applications
Synthesis of Complex Molecules
- Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This compound is a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis involves a cross-coupling reaction yielding good outcomes, showcasing the importance of developing efficient methods for synthesizing fluorine-containing biphenyls, which are crucial in pharmaceuticals (Qiu et al., 2009).
Novel Drug Candidates
- Design of Competitive, Small-molecule Inhibitors : The research focuses on the development of inhibitors of Factor Xa as potential antithrombotic agents, showcasing the systematic development of potent, orally bioavailable inhibitors with selectivity against serine proteases. This highlights the approach to designing molecules with specific biological targets, which could be relevant in understanding the applications of complex molecules like 3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide (Pauls et al., 2001).
properties
IUPAC Name |
3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-24-20-11-3-2-10-19(20)22(28)26(14)18-9-5-8-17(13-18)25-21(27)15-6-4-7-16(23)12-15/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYOAJBGYKGQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
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